Aggrenox

概要

説明

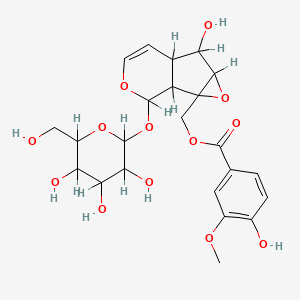

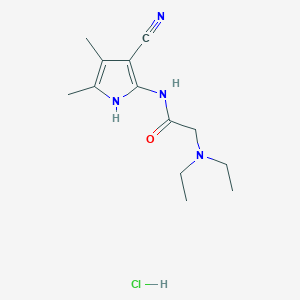

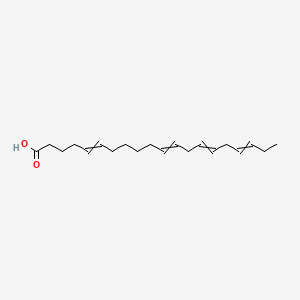

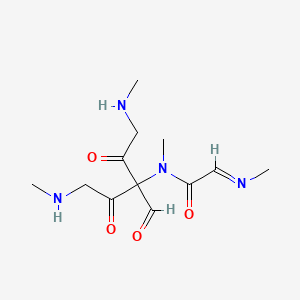

Aggrenox is a combination of aspirin and dipyridamole . Aspirin belongs to a group of drugs called salicylates, which work by reducing substances in the body that cause pain, fever, and inflammation . Dipyridamole keeps platelets in your blood from sticking together to form clots . Aggrenox is used to reduce the risk of stroke in people who have had blood clots or a “mini-stroke” (also called a transient ischemic attack or TIA) .

Synthesis Analysis

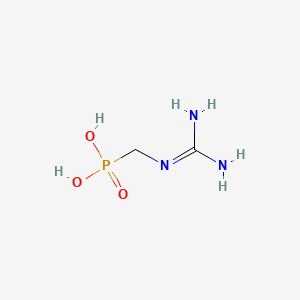

A new degradation product of Aspirin was isolated, characterized and analyzed along with other impurities . The unknown degradation product referred as UP was observed exceeding the limit of ICH Q3B identification thresholds in the stability study of Aspirin and Dipyridamole capsule .Molecular Structure Analysis

Aggrenox is a phosphodiesterase inhibitor that blocks uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells . Dipyridamole also potentiates the antiaggregating action of prostacyclin .Chemical Reactions Analysis

The dipyridamole component of Aggrenox and cilostazol, both phosphodiesterase inhibitors, are used predominantly in patients with peripheral vascular and cerebrovascular disease . Aggrenox is a combination platelet antagonist that includes aspirin (25 mg) and dipyridamole (200 mg extended-release preparation) .Physical And Chemical Properties Analysis

Knowledge of the chemistry of each material and its impact on physical properties is essential to understand the effect on its function as a biomaterial . Physical properties such as hardness, topography and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学的研究の応用

Platelet Inhibition and Stroke Prevention

Aggrenox, a combination of aspirin and extended-release dipyridamole, has been extensively studied for its role in preventing strokes. The AGgrenox versus Aspirin Therapy Evaluation (AGATE) trial revealed that Aggrenox provided fast and sustained platelet inhibition, showing significant advantages over aspirin alone in several measures of platelet activity. These findings suggest a greater clinical benefit of Aggrenox in preventing recurrent stroke (Serebruany et al., 2004). Similarly, the European Stroke Prevention Study (ESPS-2) demonstrated that Aggrenox was twice as effective as either aspirin or dipyridamole alone in the secondary prevention of stroke in patients with prior stroke or transient ischemic attack (Scheen, 2000).

Impact on Platelet Function

In studies comparing the time course of platelet inhibition with Aggrenox versus aspirin, Aggrenox exhibited significant antiplatelet properties within one hour after ingestion, challenging the conventional assumption of aspirin's superiority in this aspect (Serebruany, Malinin, & Sane, 2003). Furthermore, Aggrenox has shown to inhibit platelet aggregation more strongly than aspirin or dipyridamole alone, offering additional clinical benefits due to synergic targeting of leukocytes and an increase in endothelial nitric oxide production (Malinin et al., 2002).

Renal Implications

A study indicated a potential association between Aggrenox and acute renal failure in patients, suggesting a need for cautious use under specific pathophysiological circumstances (Joy et al., 2010). This finding highlights the importance of monitoring renal function in patients treated with Aggrenox.

Role in Hemodialysis Vascular Access

The Dialysis Access Consortium (DAC) Aggrenox Prevention of Access Stenosis Trial hypothesized that Aggrenox could prevent stenosis and prolong the survival of arteriovenous grafts used in hemodialysis. This trial was a significant step in evaluating pharmacologic approaches to prevent AV graft stenosis and failure (Dixon et al., 2005).

Other Observations

- Aggrenox has been compared with other pharmacotherapies in preventing recurrent stroke, highlighting its role in long-term therapy for stroke prevention (Redman & Ryan, 2004).

- There is evidence of Aggrenox's action in preventing thrombosis and its practical implications in the treatment and prevention of stroke (Booze & Serebruany, 2006).

- Aggrenox's role in antiplatelet trials, specifically in the context of patient compliance, has been a focus of research, as seen in the AGATE trial (Serebruany et al., 2004).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

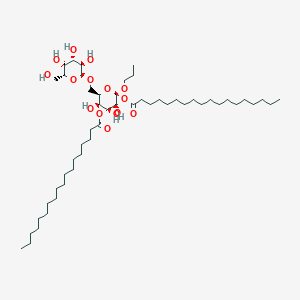

2-acetyloxybenzoic acid;2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N8O4.C9H8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h33-36H,1-18H2;2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHUXXDTQJPXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236543 | |

| Record name | Aspirin mixture with Dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aggrenox | |

CAS RN |

87653-67-6 | |

| Record name | Aspirin mixture with Dipyridamole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087653676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspirin mixture with Dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。